molecular formula C9H12N6O4 B1267111 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine CAS No. 28279-62-1

7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine

Katalognummer: B1267111
CAS-Nummer: 28279-62-1
Molekulargewicht: 268.23 g/mol
InChI-Schlüssel: RDPTWPVOUPSVOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the oxolane ring and the hydroxymethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield different analogs.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One of the primary applications of 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine is its antiviral properties. Research has demonstrated that this compound exhibits activity against several viruses, including:

  • HIV : Studies indicate that this compound can inhibit HIV replication in vitro. The mechanism involves interference with viral reverse transcriptase, which is crucial for the virus's life cycle .
  • Herpes Simplex Virus : The compound has shown effectiveness against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), suggesting potential for therapeutic use in treating herpes infections .

Antitumor Activity

The compound has also been investigated for its antitumor effects. Research indicates that it can induce apoptosis in various cancer cell lines, including:

  • Leukemia : In vitro studies have shown that this compound can inhibit the growth of leukemia cells, possibly through mechanisms involving cell cycle arrest and apoptosis induction .
  • Solid Tumors : Preliminary studies suggest that the compound may inhibit the proliferation of solid tumor cells, although further research is needed to elucidate the specific pathways involved .

Enzyme Inhibition

Another significant application of this compound lies in its ability to inhibit specific enzymes that are critical for cellular processes. For example:

  • Adenosine Kinase : this compound has been characterized as a potent inhibitor of adenosine kinase, an enzyme involved in the metabolism of adenosine. This inhibition can lead to increased levels of adenosine, which may have therapeutic implications in conditions such as cancer and inflammation .

Pharmacological Studies

Pharmacological studies highlight the potential use of this compound as a lead structure for developing new drugs. Its unique structure allows for modifications that can enhance its efficacy and selectivity against various biological targets.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of Action
AntiviralHIVInhibition of reverse transcriptase
AntiviralHSV-1/HSV-2Disruption of viral replication
AntitumorLeukemia cellsInduction of apoptosis
AntitumorSolid tumor cellsInhibition of cell proliferation
Enzyme InhibitionAdenosine KinaseIncreased adenosine levels

Wirkmechanismus

The mechanism of action of 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and oxolane-containing molecules. Examples are:

Uniqueness

What sets 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine is a nucleoside analog that has drawn attention due to its potential biological activities, particularly in the fields of oncology and virology. This compound is structurally related to purines and pyrimidines, which are essential components of nucleic acids and play critical roles in various biological processes.

Anticancer Activity

Research has demonstrated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that triazolo-pyrimidines can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The mechanism of action often involves the inhibition of key enzymes or pathways involved in cell proliferation.

Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 10MDA-MB45329.1Unknown
Compound 11MCF-715.3Unknown
Compound 16A5490.03Enzyme inhibition
Compound 14HepG23.01Enzyme inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds can be potent agents against specific cancer types .

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Compounds in this class have shown activity against several viruses by inhibiting viral replication and affecting viral enzyme functions.

Table 2: Antiviral Activity of Triazolo-Pyrimidines

CompoundVirus TypeEC50 (µM)Mechanism
Compound AHIV130.24RT inhibition
Compound BTMV0.20Unknown
Compound CInfluenza161.38Unknown

The effective concentration (EC50) values provide insight into the potency of these compounds against viral targets, indicating their potential as therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis and function. This interference can lead to:

  • Inhibition of DNA/RNA synthesis : By incorporating into nucleic acid strands, these compounds can disrupt normal replication processes.
  • Enzyme inhibition : Many triazolo-pyrimidines act as inhibitors of key enzymes such as reverse transcriptase in retroviruses and other polymerases involved in nucleic acid synthesis.

Case Study 1: Anticancer Efficacy

In a study conducted by Tiwari et al., a series of pyrimidine-triazole derivatives were synthesized and tested against multiple cancer cell lines. One particular derivative exhibited an IC50 value significantly lower than that of established chemotherapeutic agents, suggesting its potential as a new anticancer drug .

Case Study 2: Antiviral Properties

Research on the antiviral efficacy of triazolo-pyrimidines revealed that certain compounds demonstrated high activity against HIV by effectively inhibiting reverse transcriptase. These findings suggest that modifications to the triazolo-pyrimidine structure could enhance antiviral potency .

Eigenschaften

IUPAC Name

2-(7-aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)14-15(13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPTWPVOUPSVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NN(N=C2C(=N1)N)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299840
Record name NSC133118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28279-62-1
Record name NSC133118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC133118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.